N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
Description
N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a fluorobenzyl group attached to a piperidine ring, which is further substituted with a pyridin-4-yloxy group.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-5-3-14(4-6-15)12-21-18(23)22-11-1-2-17(13-22)24-16-7-9-20-10-8-16/h3-10,17H,1-2,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYVHOSXUSADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the fluorobenzyl group and the piperidine ring. One common approach is to first synthesize 4-fluorobenzyl bromide, which can then be reacted with piperidine to form the piperidine ring structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can be used to study the interactions between small molecules and biological targets. It may also serve as a probe to investigate biological pathways and processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group and the piperidine ring may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
N-(4-fluorobenzyl)urea
4-fluorobenzylamine
AKB48 N-(4-fluorobenzyl) analog
Uniqueness: N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
N-(4-fluorobenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
1. Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 329.4 g/mol. The compound features a piperidine core substituted with a pyridin-4-yloxy group and a 4-fluorobenzyl moiety.
Synthesis Overview:
- Formation of the Piperidine Core: The piperidine ring is typically synthesized through cyclization reactions using appropriate precursors.
- Introduction of the Pyridin-4-yloxy Group: This involves nucleophilic substitution reactions with pyridine derivatives.
- Attachment of the 4-Fluorobenzyl Group: The final step includes reacting the intermediate with 4-fluorobenzyl chloride in the presence of a base to yield the target compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of various cellular processes.
3.1 Antineoplastic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For example, derivatives with similar structures have shown promising results against various cancer cell lines, including breast and colorectal cancer, with IC50 values ranging from 7.9 to 92 µM .
3.2 Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through in vitro assays. Similar piperidine derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, crucial in inflammatory pathways. For instance, compounds from related classes showed COX-2 inhibition with IC50 values as low as 0.04 μmol .
3.3 Neuroprotective Properties
Research indicates that related compounds may exhibit neuroprotective effects by inhibiting neuroinflammation and oxidative stress pathways. Mechanistic studies suggest that these compounds can block key signaling pathways such as NF-κB, reducing neurotoxicity in models of Alzheimer’s disease .
4. Case Studies and Research Findings
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study A | This compound | Antitumor | 7.9 - 92 µM |
| Study B | Similar piperidine derivative | COX-2 Inhibition | 0.04 μmol |
| Study C | Related compound | Neuroprotection | IC50 = 2.91 ± 0.47 μM |
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. Future research should focus on elucidating its full mechanism of action and potential therapeutic applications across various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
